molecular formula C16H22N4O B2999931 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide CAS No. 2034261-40-8

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide

Cat. No. B2999931
CAS RN: 2034261-40-8
M. Wt: 286.379
InChI Key: CTQRPNZOWYMTIJ-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide, also known as DMPEB, is a chemical compound that has been found to have potential applications in scientific research. DMPEB is a small molecule that has been shown to have a high binding affinity for the sigma-2 receptor, which is a protein that is involved in various cellular processes. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Deady et al. (2003) focused on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds with structural similarities to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide. These compounds exhibited potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. Additionally, in vivo tests against colon 38 tumors in mice indicated curative potential for certain derivatives (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

  • Another relevant study by Saeed et al. (2015) reported on the synthesis, characterization, and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. These compounds were assessed for their potential biological applications, including screening against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. The study highlighted the potential of these compounds to bind nucleotide protein targets, suggesting further applications in medicinal chemistry (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).

Antipsychotic Potential and Molecular Interactions

  • Research by Wise et al. (1987) on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including derivatives structurally related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide, found these compounds to exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This unique activity profile suggests a potential therapeutic avenue for novel antipsychotic drugs (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

X-ray Structure and Hirshfeld Surface Analysis

  • A study by Saeed et al. (2020) explored the intermolecular interactions in antipyrine-like derivatives, including 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, through X-ray structure, Hirshfeld surface analysis, and DFT calculations. This research provides insight into the structural and electronic properties of these compounds, enhancing our understanding of their potential applications (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

properties

IUPAC Name

3-(dimethylamino)-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12-10-14(18-20(12)4)8-9-17-16(21)13-6-5-7-15(11-13)19(2)3/h5-7,10-11H,8-9H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQRPNZOWYMTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(dimethylamino)benzamide

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